9-(Biphenyl-3-yl)-carbazol-3-yl boronic acid
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Overview
Description
9-(Biphenyl-3-yl)-carbazol-3-yl boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a biphenyl group and a carbazole moiety, making it a versatile building block in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Biphenyl-3-yl)-carbazol-3-yl boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated carbazole derivative and a biphenyl boronic acid under the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium(II) acetate or Palladium(0) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-(Biphenyl-3-yl)-carbazol-3-yl boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Organolithium or Grignard reagents in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Boronic esters or borates
Reduction: Alcohols or hydrocarbons
Substitution: New carbon-carbon or carbon-heteroatom bonds
Scientific Research Applications
9-(Biphenyl-3-yl)-carbazol-3-yl boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of boron-containing drugs and diagnostic agents.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 9-(Biphenyl-3-yl)-carbazol-3-yl boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various catalytic and synthetic applications. The molecular targets and pathways involved include:
Electrophilic Activation: The boronic acid group can activate carboxylic acids and alcohols for subsequent reactions.
Nucleophilic Activation: The compound can form tetrahedral adducts with diols, increasing their nucleophilic character.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a single phenyl group.
Biphenyl-4-yl Boronic Acid: Similar structure but with the boronic acid group at the 4-position of the biphenyl.
Carbazole-3-yl Boronic Acid: Contains only the carbazole moiety with the boronic acid group.
Uniqueness
9-(Biphenyl-3-yl)-carbazol-3-yl boronic acid is unique due to the presence of both biphenyl and carbazole groups, which confer distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex organic molecules and materials with specific electronic characteristics.
Properties
IUPAC Name |
[9-(3-phenylphenyl)carbazol-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)19-13-14-24-22(16-19)21-11-4-5-12-23(21)26(24)20-10-6-9-18(15-20)17-7-2-1-3-8-17/h1-16,27-28H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTSSZFRWDVXPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=CC(=C4)C5=CC=CC=C5)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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